molecular formula C17H14ClN3O2S2 B11490959 4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate

4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate

Cat. No.: B11490959
M. Wt: 391.9 g/mol
InChI Key: WZSKKJQLTDZUBN-UHFFFAOYSA-N
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Description

4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate is a synthetic organic compound with the molecular formula C17H14ClN3O2S2 and a molecular weight of 391.89 g/mol . This compound is characterized by the presence of a chlorobenzyl group, a benzylsulfanyl group, and a thiadiazole ring, making it a unique and versatile molecule in various scientific research applications.

Preparation Methods

The synthesis of 4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate involves several steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chlorobenzyl [3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3O2S2

Molecular Weight

391.9 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)carbamate

InChI

InChI=1S/C17H14ClN3O2S2/c18-14-8-6-12(7-9-14)10-23-17(22)20-15-19-16(21-25-15)24-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22)

InChI Key

WZSKKJQLTDZUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=N2)NC(=O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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